methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
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Overview
Description
Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and introduction of the bromomethyl and carbamoyloxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group at the bromomethyl position.
Scientific Research Applications
Methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Its reactivity and functional groups make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(chloromethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
- Methyl 8-(iodomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate
Uniqueness
The uniqueness of methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. The presence of the bromomethyl group, in particular, allows for unique reactivity patterns compared to its chloro- and iodo- counterparts.
Properties
CAS No. |
134106-75-5 |
---|---|
Molecular Formula |
C29H31BrN4O8 |
Molecular Weight |
643.5 g/mol |
IUPAC Name |
methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate |
InChI |
InChI=1S/C29H31BrN4O8/c1-13-20(28(36)41-7)22-21-15(11-30)12-34(17(21)10-18(24(22)31-13)42-29(37)33(2)3)27(35)16-8-14-9-19(38-4)25(39-5)26(40-6)23(14)32-16/h8-10,15,31-32H,11-12H2,1-7H3 |
InChI Key |
JILNPPDAXLHKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N(C)C)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)OC |
Origin of Product |
United States |
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